
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a methyl group attached to the thiophene ring, along with a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride typically involves the bromination of 4-methylthiophene followed by the introduction of the methanamine group. The process can be summarized as follows:
Bromination: 4-methylthiophene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.
Amination: The dibrominated product is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming the desired compound.
Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted thiophene, while oxidation can produce a sulfone derivative.
Aplicaciones Científicas De Investigación
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving thiophene derivatives, which are known for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, thiophene derivatives often interact with enzymes or receptors, modulating their activity. The presence of bromine atoms and the methanamine group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-methylthiophene: Lacks the methanamine group, making it less versatile in certain chemical reactions.
4-Methylthiophene-2-carboxaldehyde: Contains an aldehyde group instead of the methanamine group, leading to different reactivity and applications.
2-Amino-3,5-dibromothiophene: Similar structure but with the amino group directly attached to the thiophene ring.
Uniqueness
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride is unique due to the combination of bromine atoms, a methyl group, and a methanamine group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8Br2ClNS |
|---|---|
Peso molecular |
321.46 g/mol |
Nombre IUPAC |
(3,5-dibromo-4-methylthiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7Br2NS.ClH/c1-3-5(7)4(2-9)10-6(3)8;/h2,9H2,1H3;1H |
Clave InChI |
AGVCUFXEMGBOSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Br)CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


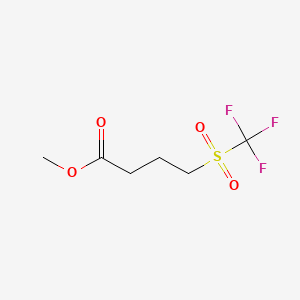
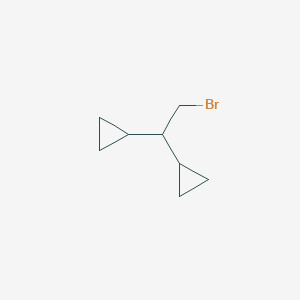
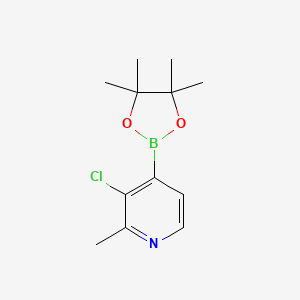
![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)
![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
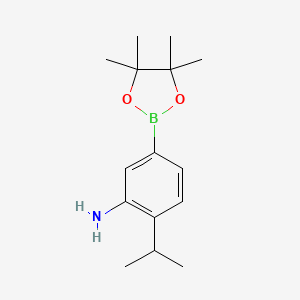
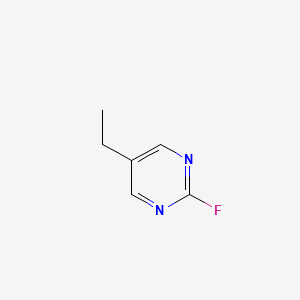

![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
![4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane](/img/structure/B13469599.png)
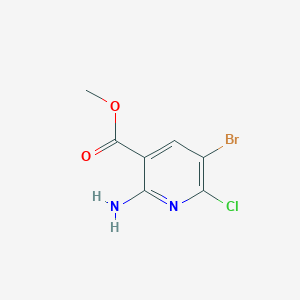
![3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469607.png)
![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)
